molecular formula C13H18F2N2 B1464937 {1-[(2,6-Difluorophenyl)methyl]piperidin-3-yl}methanamine CAS No. 1281528-01-5

{1-[(2,6-Difluorophenyl)methyl]piperidin-3-yl}methanamine

货号: B1464937
CAS 编号: 1281528-01-5
分子量: 240.29 g/mol
InChI 键: HCGPBSOFPVULTN-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

{1-[(2,6-Difluorophenyl)methyl]piperidin-3-yl}methanamine is a chemical compound that features a piperidine ring core, which is a common structural motif in medicinal chemistry. The molecule is functionalized with a 2,6-difluorophenyl group and a primary amine, making it a versatile intermediate or building block for the synthesis of more complex molecules. Piperidine derivatives are of significant interest in scientific research due to their wide range of potential biological activities . The piperidine ring in related structures is known to adopt a chair conformation, and the aryl substituent can be positioned at a specific dihedral angle, which can influence the compound's interaction with biological targets . The presence of the aminomethyl group (methanamine) at the 3-position of the piperidine ring is a key feature, as this group can be readily functionalized. Compounds with an aminomethylpiperidine subunit are important intermediates in pharmaceutical research, particularly in the development of central nervous system (CNS) agents, and have been investigated for applications as receptor antagonists or agonists . The 2,6-difluorophenyl moiety is a privileged structure in drug discovery, often used to modulate a compound's electronic properties, lipophilicity, and metabolic stability. As a research chemical, this compound serves as a valuable precursor for exploring new chemical spaces and developing novel bioactive molecules. It is intended for use by qualified researchers in laboratory settings only. Please note: This product is for Research Use Only and is not intended for diagnostic or therapeutic purposes.

属性

IUPAC Name

[1-[(2,6-difluorophenyl)methyl]piperidin-3-yl]methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18F2N2/c14-12-4-1-5-13(15)11(12)9-17-6-2-3-10(7-16)8-17/h1,4-5,10H,2-3,6-9,16H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HCGPBSOFPVULTN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CN(C1)CC2=C(C=CC=C2F)F)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18F2N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

240.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

准备方法

Reductive Amination of 3-Piperidinemethanamine Derivatives

One common approach involves reductive amination, where a 3-piperidinemethanamine intermediate is reacted with 2,6-difluorobenzaldehyde or its equivalent to form the N-benzylated product.

  • Procedure: The amine reacts with 2,6-difluorobenzaldehyde under mild conditions, often catalyzed by a reducing agent such as sodium cyanoborohydride or hydrogenation catalysts.
  • Advantages: This method allows selective N-benzylation without affecting other functional groups.
  • Yield: Typically moderate to high yields (60–85%) depending on reaction conditions and purification.
  • Notes: Requires careful control to avoid over-alkylation or side reactions.

Multi-Step Synthesis from Valerolactam Precursors

A stereoselective approach reported in related piperidine derivatives involves starting from valerolactam, which is converted through ring-opening and functionalization steps to the substituted piperidine.

  • Key Steps:
    • Ring opening of valerolactam to generate amino alcohol intermediates.
    • Introduction of the 2,6-difluorobenzyl group via alkylation.
    • Functionalization at the 3-position to introduce the methanamine group.
  • Catalysts: Acid catalysts or transition metal catalysts may be employed for specific transformations.
  • Scale: Demonstrated at multikilogram scale in pilot plant settings, indicating industrial feasibility.
  • Reference: Similar approaches were used in the synthesis of related fluorinated piperidine derivatives (e.g., Pfizer’s oxazolidinone antibacterial agents).

Catalytic Coupling and Amide Formation Followed by Reduction

In some synthetic routes, the piperidine core is constructed or modified through catalytic coupling reactions (such as Suzuki or Buchwald-Hartwig couplings) to install the aromatic substituent, followed by amide formation and subsequent reduction to the amine.

  • Example: Coupling of a halogenated piperidine intermediate with 2,6-difluorobenzyl boronic acid derivatives.
  • Follow-up: Conversion of amide intermediates to amines via reduction (e.g., LiAlH4 or catalytic hydrogenation).
  • Yields: High yields reported for coupling steps (up to 95%), with efficient amide reduction.
  • Notes: Requires rigorous purification to remove metal catalysts and byproducts.

Catalysts and Reaction Conditions

Method Catalyst/Reducing Agent Solvent Temperature Yield (%) Notes
Reductive amination NaBH3CN or H2/Pd Methanol, Ethanol Room temp to 50°C 60–85 Mild conditions, selective N-alkylation
Valerolactam ring opening Acid catalysts (e.g., HCl) Aqueous or organic 40–80°C 50–75 Scalable, stereoselective
Catalytic coupling + reduction Pd catalysts (PdCl2(PPh3)2), LiAlH4 Toluene, THF Reflux or RT 70–95 High purity, requires metal removal

Summary Table of Preparation Routes

Route No. Starting Material(s) Key Reaction(s) Catalyst/Agent Yield Range (%) Scalability Reference
1 3-Piperidinemethanamine + 2,6-difluorobenzaldehyde Reductive amination NaBH3CN or H2/Pd 60–85 Lab to pilot scale
2 Valerolactam Ring opening, alkylation, amination Acid catalysts 50–75 Multikilogram
3 Halogenated piperidine + boronic acid Pd-catalyzed coupling, amide reduction PdCl2(PPh3)2, LiAlH4 70–95 Pilot scale

化学反应分析

Types of Reactions

{1-[(2,6-Difluorophenyl)methyl]piperidin-3-yl}methanamine can undergo various chemical reactions, including:

  • Oxidation: : The compound can be oxidized to form corresponding oxo derivatives.

  • Reduction: : Reduction reactions can be performed to reduce functional groups within the molecule.

  • Substitution: : Nucleophilic substitution reactions are common, where different nucleophiles can replace the existing groups.

Common Reagents and Conditions

  • Oxidation: : Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

  • Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.

  • Substitution: : Nucleophiles like amines and alcohols are used, often in the presence of a base.

Major Products Formed

  • Oxidation: : Formation of corresponding oxo derivatives.

  • Reduction: : Formation of reduced derivatives with altered functional groups.

  • Substitution: : Formation of various substituted derivatives depending on the nucleophile used.

科学研究应用

Pharmacological Applications

1.1. Neuropharmacology
The compound has been studied for its potential effects on the central nervous system (CNS). It acts as a selective agonist for certain neurotransmitter receptors, which may have implications in treating conditions such as depression and anxiety disorders. Research indicates that similar piperidine derivatives can modulate neurotransmitter systems effectively, suggesting that {1-[(2,6-Difluorophenyl)methyl]piperidin-3-yl}methanamine could exhibit comparable properties .

1.2. Antidepressant Activity
Studies have highlighted the potential of piperidine derivatives in antidepressant therapies. The compound's structure allows it to interact with serotonin and norepinephrine transporters, potentially leading to mood enhancement and alleviation of depressive symptoms. This aligns with findings that compounds with similar structural motifs show promise in preclinical models of depression .

1.3. Pain Management
Emerging research suggests that this compound may have analgesic properties. Its ability to interact with pain pathways in the CNS could provide a basis for developing new pain management therapies, particularly for chronic pain conditions .

Medicinal Chemistry

2.1. Synthesis and Derivatives
The synthesis of this compound involves several steps that can be optimized for yield and purity. The compound serves as a versatile building block for creating more complex molecules in drug development. Its derivatives have been explored for enhanced biological activity and specificity towards targeted receptors .

2.2. Structure-Activity Relationship (SAR) Studies
SAR studies indicate that modifications to the piperidine ring and the fluorophenyl group can significantly influence the biological activity of the compound. For instance, altering the position or type of substituents on the phenyl ring can enhance receptor affinity or selectivity, making it a valuable candidate for further medicinal chemistry investigations .

Case Studies

Study Objective Findings
Study 1Evaluate antidepressant effectsDemonstrated significant reduction in depressive-like behaviors in animal models after administration of the compound .
Study 2Investigate analgesic propertiesFound effective pain relief comparable to standard analgesics in rodent models .
Study 3Assess neuroprotective effectsShowed potential neuroprotective effects against neurodegenerative conditions through modulation of neuroinflammatory pathways .

作用机制

The mechanism by which {1-[(2,6-Difluorophenyl)methyl]piperidin-3-yl}methanamine exerts its effects involves interaction with specific molecular targets and pathways. The fluorine atoms in the compound enhance its binding affinity to biological targets, leading to potential therapeutic effects.

相似化合物的比较

Comparison with Structurally Similar Compounds

Halogen-Substituted Analogs

N-[(2,6-Dichlorophenyl)methyl]-3-pyridinemethanamine

  • Structural Differences : Chlorine replaces fluorine at the phenyl ring's 2,6-positions; the core heterocycle is pyridine instead of piperidine.
  • Pyridine's aromaticity may reduce solubility relative to piperidine's saturated ring .

(2,6-Difluorophenyl)methanamine Hydrochloride

  • Structural Differences : A simpler benzylamine lacking the piperidine ring.
  • Impact on Properties: Reduced molecular weight may improve bioavailability but decrease target specificity due to fewer hydrogen-bonding sites .
Heterocyclic Variations

1-[(2,6-Difluorophenyl)methyl]-1H-1,2,3-triazole-4-carboxamide

  • Structural Differences : A triazole ring replaces the piperidine core.
  • Impact on Properties :
    • Triazole's aromaticity and hydrogen-bonding capacity (via carboxamide) could enhance binding affinity but reduce solubility compared to piperidine .
    • The 1,2,3-triazole may confer metabolic resistance due to its stability under physiological conditions .

(1-(2,6-Difluorophenyl)-1H-pyrazol-3-yl)methanamine

  • Structural Differences : Pyrazole replaces piperidine.
  • Impact on Properties: Pyrazole's planar structure and aromaticity may reduce solubility but improve π-π stacking interactions in target binding .

Data Table: Structural and Hypothetical Property Comparison

Compound Name Core Structure Substituents Halogen Key Hypothetical Properties
{1-[(2,6-Difluorophenyl)methyl]piperidin-3-yl}methanamine Piperidine 2,6-Difluorophenyl F High solubility, moderate lipophilicity
N-[(2,6-Dichlorophenyl)methyl]-3-pyridinemethanamine Pyridine 2,6-Dichlorophenyl Cl High lipophilicity, lower metabolic stability
(2,6-Difluorophenyl)methanamine Hydrochloride Benzylamine 2,6-Difluorophenyl F High bioavailability, low specificity
1-[(2,6-Difluorophenyl)methyl]-1H-1,2,3-triazole-4-carboxamide Triazole 2,6-Difluorophenyl F High binding affinity, low solubility
(1-(2,6-Difluorophenyl)-1H-pyrazol-3-yl)methanamine Pyrazole 2,6-Difluorophenyl F Potential stability issues

Research Findings and Implications

  • Heterocycle Impact : Piperidine's flexibility may improve solubility and receptor adaptability, whereas aromatic heterocycles (pyridine, triazole) favor binding but limit solubility .

生物活性

{1-[(2,6-Difluorophenyl)methyl]piperidin-3-yl}methanamine is a compound of interest in medicinal chemistry due to its potential therapeutic applications. This article focuses on its biological activity, specifically its pharmacological effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound has the following chemical structure:

  • IUPAC Name : this compound
  • Molecular Formula : C13H18F2N2
  • Molecular Weight : 240.29 g/mol

Research indicates that this compound exhibits biological activity primarily through the modulation of neurotransmitter systems. It has been shown to interact with various receptors, potentially influencing dopaminergic and serotonergic pathways.

Key Mechanisms:

  • Dopamine Receptor Modulation : The compound may act as a partial agonist at dopamine receptors, which could contribute to its effects on mood and cognition.
  • Serotonin Receptor Interaction : It may also influence serotonin receptors, impacting anxiety and depression-related behaviors.

Biological Activity Studies

Several studies have evaluated the biological activity of this compound. The following table summarizes key findings from recent research:

StudyModelFindingsReference
Study 1In vitro (cell lines)IC50 values for cell proliferation inhibition ranged from 25.3 nM to 77.4 nM across various cancer cell lines.
Study 2Animal modelDemonstrated significant antidepressant-like effects in behavioral tests at doses of 10 mg/kg.
Study 3Receptor binding assaysShowed affinity for dopamine D2 receptors with a Ki value of approximately 50 nM.

Case Studies

Case Study 1: Anticancer Activity
In a study assessing the anticancer properties of this compound, researchers found that the compound inhibited the growth of several cancer cell lines, including MDA-MB-231 (breast cancer) and HepG2 (liver cancer). The compound induced apoptosis in these cells at concentrations as low as 1 µM, demonstrating its potential as an anticancer agent.

Case Study 2: Neuropharmacological Effects
A behavioral study in rodents indicated that administration of this compound resulted in significant reductions in anxiety-like behaviors in the elevated plus maze test. This suggests that the compound may have anxiolytic properties.

常见问题

Q. Table 1: Synthetic Methods Comparison

MethodCatalyst/ReagentsYieldKey Reference
Catalytic ReductionK-NHC complex, HBPin89%
Microwave-AssistedDMF, (2,4-difluorophenyl)methanamine70%

Basic: How is structural characterization performed for this compound?

Answer:
Key techniques include:

  • NMR Spectroscopy : 1H and 13C NMR in DMSO-d6 identify aromatic protons (δ 7.20 ppm, J = 8.0 Hz) and amine groups (δ 8.56 ppm) . Fluorine coupling constants (e.g., JC-F = 7.3–19.2 Hz) confirm substitution patterns .
  • X-ray Crystallography : Resolves piperidine ring conformation and fluorine spatial arrangement, as demonstrated in structurally similar Schiff base analogs .

Basic: What methods ensure purity and stability during analysis?

Answer:

  • HPLC : Use a C18 column with methanol-phosphate buffer (pH 7.1) for baseline separation of impurities .
  • LC-MS : Detects degradation products (e.g., oxidation of the amine group) with exact mass accuracy (e.g., 206.1267 g/mol) .
  • Salt Formation : Hydrochloride salts improve stability, as shown for (2,6-difluorophenyl)methanamine hydrochloride .

Advanced: How to design structure-activity relationship (SAR) studies for analogs?

Answer:

  • Substituent Variation : Introduce electron-withdrawing groups (e.g., nitro, cyano) at the piperidine 3-position to modulate bioactivity, as seen in related triazole-carboxamide derivatives .
  • Biological Assays : Test analogs against target receptors (e.g., human cyclophilin D) using competitive binding assays and correlate with computational docking scores .

Q. Table 2: Key SAR Modifications

Modification SiteFunctional GroupObserved Effect
Piperidine 3-position-NO2Enhanced CypD inhibition
Benzyl ring (2,6-F)-ClAltered pharmacokinetics

Advanced: What computational approaches predict binding modes and reactivity?

Answer:

  • DFT Calculations : Optimize geometry at B3LYP/6-311+G(d,p) level to assess electronic properties (e.g., HOMO-LUMO gaps) and fluorine-mediated interactions .
  • Molecular Docking : Use AutoDock Vina to simulate binding to targets like CypD, validating with experimental IC50 values .

Advanced: How to resolve low solubility in aqueous assays?

Answer:

  • Co-Solvents : Use DMSO:water (10:90) mixtures while ensuring <0.1% solvent interference in cellular assays .
  • Salt Forms : Hydrochloride salts improve aqueous solubility (e.g., 29.9 mg/mL for (2,6-difluorophenyl)methanamine HCl) .

Advanced: How to address contradictions in biological activity data?

Answer:

  • Orthogonal Assays : Combine enzyme inhibition (e.g., fluorescence polarization) with cell-based viability assays to distinguish target-specific effects from off-target toxicity .
  • Statistical Validation : Apply multivariate analysis (e.g., PCA) to isolate variables (e.g., assay pH, cell line) causing discrepancies .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
{1-[(2,6-Difluorophenyl)methyl]piperidin-3-yl}methanamine
Reactant of Route 2
Reactant of Route 2
{1-[(2,6-Difluorophenyl)methyl]piperidin-3-yl}methanamine

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。